2-{[5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazole ring, a furan ring, and a thioether linkage, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and dimethoxyphenyl groups. The thioether linkage is then formed, and finally, the furan-2-ylmethyl group is attached to complete the synthesis. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{[5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The phenyl and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The thioether linkage and furan ring contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and thioether-containing molecules. Compared to these compounds, 2-{[5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Some similar compounds are:
2-phenyl-1H-imidazole: Lacks the thioether and furan groups, resulting in different reactivity and applications.
3,4-dimethoxyphenyl derivatives: May have similar aromatic properties but lack the imidazole and thioether functionalities.
Thioether-containing compounds: Often used in different contexts, such as sulfur-containing amino acids or other sulfur-based drugs.
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-29-19-11-10-17(13-20(19)30-2)22-24(27-23(26-22)16-7-4-3-5-8-16)32-15-21(28)25-14-18-9-6-12-31-18/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPFTHMPJYJXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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